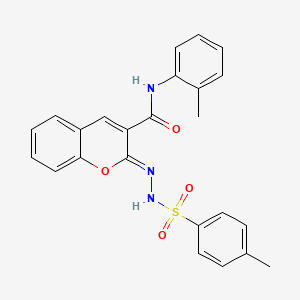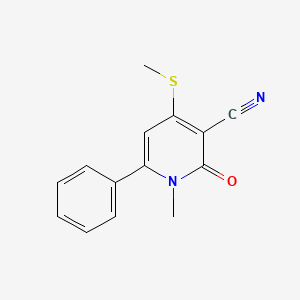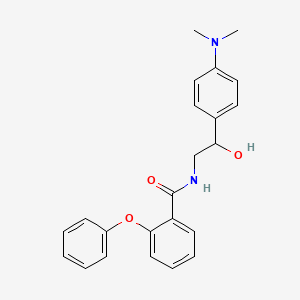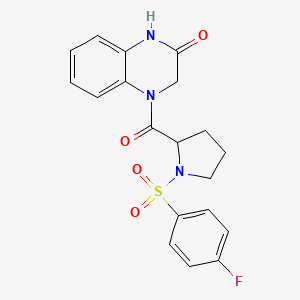
(Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, also known as TCH, is a chromene derivative that has gained significant attention in scientific research due to its potential therapeutic applications. TCH is a heterocyclic compound that contains a chromene ring, which is a common structural motif in many biologically active natural products and synthetic compounds.
Scientific Research Applications
(Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has been studied for its neuroprotective effects, which could be beneficial in the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease research, (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects, depending on the disease or condition being studied. In cancer research, (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of tumor growth. (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has also been found to have anti-angiogenic properties, which prevent the formation of new blood vessels that are necessary for tumor growth. In Alzheimer's disease research, (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain assays.
Future Directions
There are several future directions for (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide research, including the development of (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide derivatives with improved pharmacological properties and the investigation of (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide's potential therapeutic applications in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide and its effects on various signaling pathways and enzymes. Overall, (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has shown promising results in scientific research, and further studies could lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves the condensation of 2-hydroxy-3-(o-tolyl)benzaldehyde with tosylhydrazine in the presence of acetic acid. The resulting product is then treated with acetic anhydride to form (Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide. The overall yield of the synthesis method is around 70%, and the purity of the product can be improved through recrystallization.
properties
IUPAC Name |
(2Z)-N-(2-methylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-16-11-13-19(14-12-16)32(29,30)27-26-24-20(15-18-8-4-6-10-22(18)31-24)23(28)25-21-9-5-3-7-17(21)2/h3-15,27H,1-2H3,(H,25,28)/b26-24- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXSEQSXKQIFNZ-LCUIJRPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(o-tolyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)-4-nitrobenzamide](/img/structure/B2790419.png)

![S-(2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2790425.png)
![4-(2-Methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2790427.png)

![N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2790430.png)
![3-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-cyclopropyl-1,2-oxazole](/img/structure/B2790433.png)

![N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2790436.png)



![4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2790441.png)
